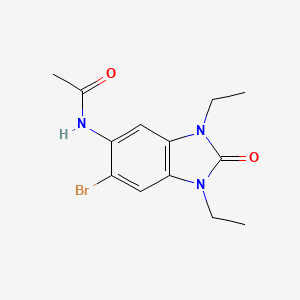![molecular formula C20H23ClN2O4S B5027658 [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amin e](/img/structure/B5027658.png)
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amin e
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine is a complex organic compound that features both sulfonyl and indole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-3-ethoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The resulting product undergoes sulfonylation with a sulfonyl chloride to introduce the sulfonyl group.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from 2-methylindole, which is then methoxylated.
Coupling Reaction: The final step involves coupling the sulfonylated benzene derivative with the indole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用机制
The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- [(4-Chloro-3-methoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine
- [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methylindol-3-yl)ethyl]amine
Uniqueness
[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and indole groups allows for versatile applications in various fields of research and industry.
属性
IUPAC Name |
4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-27-20-12-15(6-7-18(20)21)28(24,25)22-10-9-16-13(2)23-19-8-5-14(26-3)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPYWFAIPIEYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
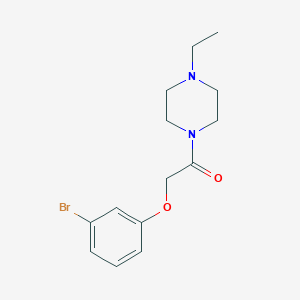
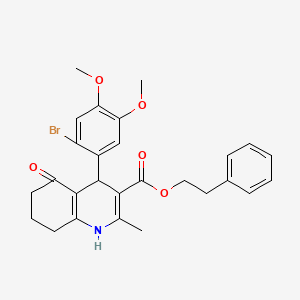
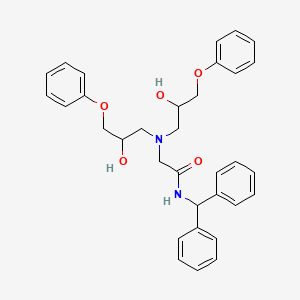
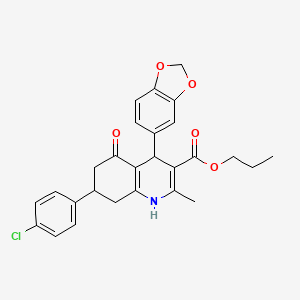
![3-chloro-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5027610.png)
![5-{[1-(1,3-benzothiazol-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027618.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)

![N-[(3,5-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5027631.png)
![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)
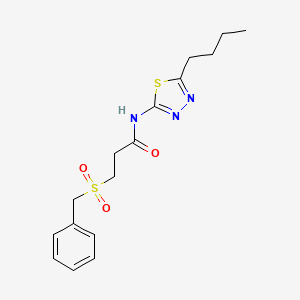
![(5E)-5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5027657.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
